molecular formula C8H6BrClO2 B1267333 4-Bromophenyl chloroacetate CAS No. 36559-93-0

4-Bromophenyl chloroacetate

Cat. No.: B1267333
CAS No.: 36559-93-0
M. Wt: 249.49 g/mol
InChI Key: IIGDPPSONJMDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromophenyl chloroacetate is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of phenyl chloroacetate, where a bromine atom is substituted at the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromophenyl chloroacetate can be synthesized through the esterification of 4-bromophenol with chloroacetyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Bromophenol+Chloroacetyl chloride4-Bromophenyl chloroacetate+HCl\text{4-Bromophenol} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Bromophenol+Chloroacetyl chloride→4-Bromophenyl chloroacetate+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenyl chloroacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetate group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-bromophenol and chloroacetic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an appropriate solvent like ethanol or methanol.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

Major Products:

    Nucleophilic Substitution: Corresponding substituted products (e.g., 4-bromophenyl acetate).

    Hydrolysis: 4-Bromophenol and chloroacetic acid.

    Reduction: 4-Phenyl chloroacetate.

Scientific Research Applications

4-Bromophenyl chloroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromophenyl chloroacetate involves its reactivity towards nucleophiles and its ability to form covalent bonds with biological molecules. The chloroacetate group can react with nucleophilic sites in enzymes or proteins, potentially inhibiting their function. This reactivity is the basis for its antimicrobial and antiproliferative effects .

Comparison with Similar Compounds

    4-Bromophenylacetic acid: Similar structure but with a carboxylic acid group instead of a chloroacetate group.

    4-Bromophenyl acetate: Similar structure but with an acetate group instead of a chloroacetate group.

Properties

IUPAC Name

(4-bromophenyl) 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-6-1-3-7(4-2-6)12-8(11)5-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGDPPSONJMDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278549
Record name 4-bromophenyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36559-93-0
Record name NSC8201
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-bromophenyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.